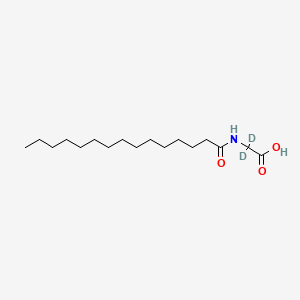

N-(1-Oxopentadecyl)glycine-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H33NO3 |

|---|---|

Molecular Weight |

301.5 g/mol |

IUPAC Name |

2,2-dideuterio-2-(pentadecanoylamino)acetic acid |

InChI |

InChI=1S/C17H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15-17(20)21/h2-15H2,1H3,(H,18,19)(H,20,21)/i15D2 |

InChI Key |

GFPGAMQTXLSWHM-DOBBINOXSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)NC(=O)CCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)NCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(1-Oxopentadecyl)glycine-d2

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(1-Oxopentadecyl)glycine-d2, a deuterated N-acyl glycine (B1666218). The information is intended for researchers, scientists, and professionals in drug development and metabolic research.

Core Chemical Properties

This compound is the deuterated form of N-pentadecanoylglycine, an N-acyl amino acid. The deuterium (B1214612) labeling makes it a valuable tool for various analytical and research applications, particularly in mass spectrometry and NMR spectroscopy.

| Property | Value | Source |

| Molecular Formula | C17H31D2NO3 | [1] |

| Molecular Weight | 301.46 g/mol | [1] |

| Non-Deuterated Molecular Formula | C17H33NO3 | [2] |

| Non-Deuterated Molecular Weight | 299.4 g/mol | [2] |

| IUPAC Name | 2,2-dideuterio-2-(pentadecanoylamino)acetic acid | Inferred from related compounds |

| Synonyms | N-Pentadecanoylglycine-d2 | Inferred from related compounds |

Synthesis and Characterization

The synthesis of this compound typically involves a two-step process analogous to the synthesis of similar deuterated N-acyl glycines.[3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from methodologies for similar N-acyl glycines.[3]

Step 1: Deuteration of Glycine

-

Procedure: Glycine is deuterated via an acid-catalyzed exchange reaction. Glycine is refluxed with deuterated hydrochloric acid (DCl) in heavy water (D2O).

-

Isotopic Purity: This method can yield Glycine-d2 with an isotopic purity of over 98%.[3]

-

Monitoring: The progress of the deuteration can be monitored by 1H NMR spectroscopy by observing the disappearance of the signal from the α-protons.

Step 2: Acylation of Glycine-d2

-

Procedure: The deuterated glycine is then acylated with pentadecanoyl chloride under Schotten-Baumann conditions. Glycine-d2 is dissolved in a sodium hydroxide (B78521) solution, and pentadecanoyl chloride is added dropwise with vigorous stirring.

-

Reaction: Glycine-d2 + Cl-CO-(CH2)13-CH3 → this compound + NaCl

-

Yield: This reaction typically achieves yields greater than 85%.[3]

-

Purification: The final product is purified by recrystallization or column chromatography to achieve high chemical purity (>99%).[3]

Characterization

-

Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular weight of 301.46 g/mol and show a characteristic fragmentation pattern for the pentadecanoyl chain and the deuterated glycine moiety.[3]

-

NMR Spectroscopy: 1H and 13C NMR would be used to confirm the structure. The 13C NMR spectrum is expected to show a distinct signal for the amide carbonyl carbon around 170 ppm. The deuterium substitution at the α-carbon would lead to a characteristic splitting pattern in the 13C NMR spectrum.[3]

Applications in Research

Deuterated N-acyl glycines like this compound are valuable tools in metabolic research and drug development.

Isotopic Tracer and Internal Standard

This compound is an ideal internal standard for the quantification of endogenous N-pentadecanoylglycine and other long-chain N-acyl glycines using mass spectrometry-based methods.[4] Its stable isotope label ensures that it co-elutes with the analyte of interest, compensating for variations in sample preparation, injection volume, and ionization efficiency.[4]

Experimental Protocol: Quantification of N-Acyl Glycines using LC-MS/MS

The following is a representative LC-MS/MS methodology for the analysis of long-chain N-acyl glycines in biological matrices, such as plasma or urine.[4]

1. Sample Preparation (Solid-Phase Extraction)

-

To 100 µL of the biological sample (e.g., plasma), add 10 µL of the internal standard working solution (this compound in methanol).

-

Add 500 µL of 0.1% formic acid in water and vortex.

-

Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elute the N-acyl glycines with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Metabolic Studies

N-acyl glycines are endogenous metabolites involved in fatty acid β-oxidation and amino acid conjugation.[3] Labeled compounds like this compound can be used as tracers to study the in vivo metabolism and disposition of fatty acids.

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for N-acyl glycine quantification.

References

The Enigmatic Role of N-Pentadecanoylglycine: A Technical Overview Based on Related N-Acyl Amino Acids

A Dearth of direct evidence necessitates a comprehensive review of related compounds to infer the potential biological significance of N-pentadecanoylglycine. This technical guide synthesizes the known biological activities, signaling pathways, and experimental methodologies associated with the broader class of N-acyl amino acids (NAAAs), with a specific focus on N-acyl glycines (NAGlys), to provide a foundational understanding for researchers, scientists, and drug development professionals.

N-pentadecanoylglycine is classified as an N-acyl-amino acid.[1] While specific research on its biological role is currently limited in publicly available scientific literature, the well-documented activities of other long-chain N-acyl glycines offer valuable insights into its potential functions. Members of this lipid signaling family, such as N-oleoylglycine (NOleGly) and N-arachidonoylglycine (NAraGly), are known to play significant roles in a variety of physiological processes, including inflammation, pain perception, and metabolic regulation.

Potential Biological Functions and Signaling Pathways

Based on the activities of its structural analogs, N-pentadecanoylglycine may be involved in modulating key cellular signaling pathways. N-acyl glycines are recognized as endogenous signaling molecules that interact with various receptors and enzymes.

One of the primary targets for some N-acyl glycines is the G protein-coupled receptor 18 (GPR18). For instance, N-arachidonoylglycine has been identified as a ligand for GPR18, initiating downstream signaling cascades that can influence cellular migration and immune responses.[2][3][4][5] Activation of GPR18 by N-arachidonoylglycine has been shown to reduce inflammatory pain and lower intraocular pressure.[6]

Another critical signaling pathway potentially modulated by N-acyl glycines is the peroxisome proliferator-activated receptor alpha (PPARα) pathway.[2] PPARα is a nuclear receptor that plays a central role in the regulation of lipid metabolism and inflammation.[7][8] Activation of PPARα by its ligands can lead to the transcription of genes involved in fatty acid oxidation and a reduction in inflammatory responses. While direct interaction of N-pentadecanoylglycine with PPARα has not been documented, other glycine (B1666218) amides have been developed as PPARα agonists.[9]

The anti-inflammatory properties of N-acyl glycines are a recurring theme in the literature. N-arachidonoylglycine, for example, exhibits anti-inflammatory effects by reducing leukocyte migration.[10] This action is thought to be mediated, at least in part, through GPR18. Given the structural similarity, it is plausible that N-pentadecanoylglycine could exert similar immunomodulatory effects.

Hypothetical Signaling Pathway for N-Acyl Glycines

The following diagram illustrates a generalized signaling pathway for N-acyl glycines based on the known interactions of related compounds. This model provides a potential framework for the mechanism of action of N-pentadecanoylglycine, which would require experimental validation.

Caption: Generalized signaling pathways for N-acyl glycines.

Quantitative Data on Related N-Acyl Glycines

While no quantitative data is available for N-pentadecanoylglycine, the following table summarizes key quantitative findings for related, well-studied N-acyl glycines to provide a comparative context.

| Compound | Target | Assay | Result | Reference |

| N-arachidonoylglycine | GPR18 | cAMP Inhibition | IC50 = 20 nM | [4] |

| N-arachidonoylglycine | GPR18 | ERK1/2 Phosphorylation | Full Agonist | [2] |

Experimental Protocols for Studying N-Acyl Glycine Signaling

To investigate the biological role of N-pentadecanoylglycine, researchers can adapt established protocols used for other N-acyl glycines. Key experimental approaches would include:

Receptor Binding and Activation Assays

-

Objective: To determine if N-pentadecanoylglycine binds to and activates known N-acyl glycine receptors like GPR18.

-

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells can be transiently or stably transfected with a plasmid encoding for the human GPR18 receptor.

-

cAMP Assay: Transfected cells are treated with varying concentrations of N-pentadecanoylglycine in the presence of forskolin (B1673556) (an adenylyl cyclase activator). Intracellular cAMP levels are then measured using a competitive enzyme immunoassay. A decrease in cAMP levels would indicate Gαi/o coupling and receptor activation.

-

Calcium Mobilization Assay: Cells expressing GPR18 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Changes in intracellular calcium concentration are monitored upon application of N-pentadecanoylglycine using a fluorescence plate reader.

-

ERK Phosphorylation Assay: Transfected cells are treated with N-pentadecanoylglycine for a defined period. Cell lysates are then subjected to Western blotting using antibodies specific for phosphorylated and total ERK1/2 to assess the activation of the MAPK pathway.

-

In Vivo Models of Inflammation

-

Objective: To assess the potential anti-inflammatory effects of N-pentadecanoylglycine in a living organism.

-

Methodology:

-

Carrageenan-Induced Paw Edema: This is a standard model for acute inflammation. N-pentadecanoylglycine or a vehicle control is administered to rodents (rats or mice) prior to the injection of carrageenan into the paw. The volume of the paw is measured at various time points to quantify the inflammatory response.

-

Leukocyte Migration Assay: Inflammation is induced in the peritoneal cavity of mice by injecting a chemoattractant like zymosan. N-pentadecanoylglycine is administered, and after a specific duration, the peritoneal fluid is collected to count the number of migrated leukocytes.

-

Metabolomic and Lipidomic Analysis

-

Objective: To identify the presence and regulation of N-pentadecanoylglycine in biological samples and to understand its metabolic context.

-

Methodology:

-

Sample Collection: Biological samples such as plasma, serum, or tissue are collected from animal models or human subjects under different physiological or pathological conditions.

-

Lipid Extraction: Lipids are extracted from the samples using established methods like the Folch or Bligh-Dyer techniques.

-

LC-MS/MS Analysis: The lipid extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify N-pentadecanoylglycine and other related lipids. This allows for the determination of its endogenous levels and how they may change in response to various stimuli.

-

Experimental Workflow

The following diagram outlines a logical workflow for the initial characterization of N-pentadecanoylglycine's biological activity.

Caption: A workflow for investigating the biological role of N-pentadecanoylglycine.

Conclusion and Future Directions

Future research should focus on systematically evaluating the interaction of N-pentadecanoylglycine with these and other potential targets using the experimental approaches outlined above. Furthermore, comprehensive metabolomic studies are needed to determine the endogenous presence and regulation of this molecule in various tissues and disease states. Such investigations will be crucial in uncovering the specific biological role of N-pentadecanoylglycine and its potential as a therapeutic agent.

References

- 1. Pentadecanoylglycine | C17H33NO3 | CID 53481663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. So what do we call GPR18 now? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR18 undergoes a high degree of constitutive trafficking but is unresponsive to N-Arachidonoyl Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NAGly receptor - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

- 9. Glycine amides as PPARalpha agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

N-Acylglycines in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines (NAGs) are a class of endogenous lipid signaling molecules synthesized through the conjugation of a fatty acid to the amino acid glycine (B1666218).[1] Structurally related to the well-characterized endocannabinoids, NAGs are emerging as important players in a variety of physiological processes.[2] Initially identified as products of detoxification pathways for xenobiotic carboxylic acids, it is now clear that long-chain NAGs possess significant biological activities, including roles in inflammation, pain perception, and energy homeostasis.[1][2] This technical guide provides an in-depth overview of the metabolism of N-acylglycines, their signaling pathways, and key experimental methodologies for their study, aimed at researchers and professionals in the field of drug discovery and development.

Biosynthesis of N-Acylglycines

The biosynthesis of N-acylglycines occurs through two primary pathways: a glycine-dependent and a glycine-independent pathway.[2]

The glycine-dependent pathway is considered the major route for the formation of long-chain N-acylglycines.[2] This pathway involves the activation of a fatty acid to its coenzyme A (CoA) thioester by an acyl-CoA synthetase. Subsequently, a glycine N-acyltransferase (GLYAT) catalyzes the conjugation of the fatty acyl-CoA with glycine to form the N-acylglycine.[2] The enzyme Glycine N-acyltransferase-like 3 (GLYATL3) has been identified as a key enzyme responsible for the formation of long-chain N-acylglycines in neuronal cells.[2][3]

The glycine-independent pathway involves the oxidative metabolism of N-acylethanolamines, such as the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine). This process is carried out by the sequential action of alcohol dehydrogenase and aldehyde dehydrogenase, which converts the ethanolamine (B43304) headgroup into a carboxyl group, thereby forming the corresponding N-acylglycine.[4]

Another proposed biosynthetic route involves the cytochrome c-catalyzed formation of N-acylglycines from fatty acyl-CoAs and glycine in the presence of hydrogen peroxide.[5]

Below is a diagram illustrating the primary biosynthetic pathways of N-acylglycines.

References

- 1. mdpi.com [mdpi.com]

- 2. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted lipidomics approach for endogenous N-acyl amino acids in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Systematic metabolomic studies identified adult adiposity biomarkers with acetylglycine associated with fat loss in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Long-Chain N-Acylglycines: An In-Depth Technical Guide to In Vivo Function, Metabolism, and Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain N-acylglycines (LC-NAGs) are a class of endogenous lipid signaling molecules characterized by a long-chain fatty acid (typically 14 carbons or more) linked to a glycine (B1666218) molecule via an amide bond.[1] Structurally related to N-acylethanolamines, a well-studied class of endocannabinoids that includes anandamide, LC-NAGs are increasingly recognized for their diverse biological activities.[1] Although they were first identified decades ago, with N-arachidonoylglycine being the first discovered in a mammalian source, a comprehensive understanding of their abundance, metabolism, and physiological roles is still emerging.[1][2] This guide provides a detailed overview of the current state of knowledge regarding the in vivo functions of LC-NAGs, their metabolic pathways, key molecular targets, and the experimental methodologies used to study them.

Biosynthesis and Metabolism

The cellular concentrations and activities of LC-NAGs are regulated by a network of biosynthetic and degradative enzymes. Two primary pathways for their formation have been proposed, alongside their role as metabolic intermediates.

Biosynthetic Pathways

1. Glycine-Dependent Pathway: This is considered the predominant route for LC-NAG synthesis.[3] It begins with the activation of a long-chain fatty acid to its corresponding fatty acyl-CoA by an acyl-CoA synthetase.[1][4] Subsequently, a glycine N-acyltransferase-like (GLYATL) enzyme catalyzes the conjugation of the fatty acyl-CoA with glycine to form the N-acylglycine.[1][2] Specifically, GLYATL3 has been identified as the enzyme responsible for the formation of long-chain N-acylglycines in mouse neuroblastoma cells.[2][5][6]

2. Glycine-Independent Pathway: This pathway involves the metabolic conversion of N-acylethanolamines. In a two-step oxidative process, an N-acylethanolamine is first oxidized to an N-acylglycinal by an alcohol dehydrogenase (ADH).[1][6] The intermediate N-acylglycinal is then further oxidized by an aldehyde dehydrogenase to yield the final N-acylglycine.[1][6]

An alternative, less characterized pathway involves the hydrogen peroxide-dependent synthesis of N-acylglycines from a long-chain acyl-CoA and glycine, a reaction catalyzed by cytochrome c in vitro.[1][6]

References

- 1. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 4. researchgate.net [researchgate.net]

- 5. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and Analysis of N-Acylglycine Biomarkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines are a class of endogenous metabolites formed by the conjugation of an acyl-CoA with glycine (B1666218).[1] While present at low levels in healthy individuals, their accumulation in biological fluids, such as urine and plasma, serves as a critical indicator for several inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias.[1][2] The analysis of these biomarkers is a sensitive and specific tool for the diagnosis and monitoring of these conditions.[2][3] This technical guide provides an in-depth overview of the biosynthesis of N-acylglycines, their role as biomarkers, and detailed methodologies for their quantification.

Biosynthesis and Metabolism of N-Acylglycines

The primary pathway for the biosynthesis of N-acylglycines involves the enzymatic conjugation of an acyl-CoA molecule with glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT). This process is a key detoxification pathway for the removal of excess acyl-CoA species that can be toxic to cells. The resulting N-acylglycines are water-soluble and can be readily excreted in the urine. In certain metabolic disorders, a defect in a specific enzyme leads to the accumulation of a particular acyl-CoA, which in turn results in the elevated production and excretion of the corresponding N-acylglycine.

Caption: Biosynthesis of N-Acylglycines.

N-Acylglycines as Biomarkers for Inborn Errors of Metabolism

The quantitative analysis of N-acylglycines in urine is a powerful tool for the diagnosis of various inborn errors of metabolism. Specific N-acylglycines are elevated in different disorders, providing a diagnostic signature. For example, elevated levels of N-isovalerylglycine are a hallmark of isovaleric acidemia, while increased concentrations of N-propionylglycine are indicative of propionic acidemia.[1][4]

Data Presentation

The following tables summarize the reference ranges for a panel of N-acylglycines in human urine from healthy individuals and the elevated levels observed in specific metabolic disorders.

Table 1: Reference Ranges for N-Acylglycines in Urine of Healthy Individuals

| N-Acylglycine | Reference Range (mg/g Creatinine) |

| n-Acetylglycine | ≤3.50 |

| n-Propionylglycine | ≤2.25 |

| Isobutyrylglycine | ≤3.00 |

| n-Butyrylglycine | ≤2.50 |

| 2-Methylbutyrylglycine | ≤2.00 |

| Isovalerylglycine | ≤8.00 |

| 3-Methylcrotonylglycine | ≤2.25 |

| n-Tiglylglycine | ≤9.00 |

| n-Hexanoylglycine | ≤2.00 |

| n-Octanoylglycine | ≤2.00 |

| 3-Phenylpropionylglycine | ≤2.00 |

| trans-Cinnamoylglycine | ≤5.50 |

| Suberylglycine | ≤5.00 |

Data sourced from Mayo Clinic Laboratories.[5]

Table 2: Elevated N-Acylglycine Levels in Inborn Errors of Metabolism

| Disorder | Elevated N-Acylglycine(s) |

| Propionic Acidemia | N-Propionylglycine, Tiglylglycine |

| Isovaleric Acidemia | N-Isovalerylglycine |

| Short/branched-chain acyl-CoA dehydrogenase deficiency | 2-Methylbutyrylglycine |

| Medium-chain acyl-CoA dehydrogenase deficiency | N-Hexanoylglycine, N-Octanoylglycine, Suberylglycine |

Information compiled from multiple sources.[1][3][4]

While urinary acylglycine analysis is well-established, data on plasma reference ranges are less comprehensive. However, in specific disorders, plasma concentrations of the corresponding N-acylglycine are also significantly elevated. For instance, in a case of isovaleric acidemia, plasma isovalerylglycine levels can be markedly increased.

Experimental Protocols for N-Acylglycine Quantification

The gold standard for the quantitative analysis of N-acylglycines is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity, specificity, and throughput.

Sample Preparation

Urine Samples:

-

Thaw urine samples to room temperature.

-

Vortex for 10 seconds and centrifuge at 4000 x g for 5 minutes.

-

To 50 µL of the supernatant, add an internal standard solution (e.g., deuterated N-acylglycines).

-

Proceed with derivatization if necessary (e.g., butylation with 3N HCl in n-butanol at 65°C for 20 minutes).

-

Evaporate the sample to dryness under a stream of nitrogen.

-

Reconstitute the sample in the mobile phase for UPLC-MS/MS analysis.

Plasma Samples:

-

To 50 µL of plasma, add an internal standard solution.

-

Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and proceed with derivatization and reconstitution as described for urine samples.

UPLC-MS/MS Analysis

-

Chromatography:

-

System: An ultra-performance liquid chromatography system.

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry:

-

System: A tandem mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each N-acylglycine and internal standard.

-

Caption: Experimental Workflow for N-Acylglycine Analysis.

Conclusion

The discovery and quantitative analysis of novel N-acylglycine biomarkers have significantly advanced the diagnosis and management of inborn errors of metabolism. The methodologies outlined in this guide provide a robust framework for researchers and clinicians to accurately identify and quantify these critical metabolic markers. Further research into the plasma concentrations of a broader range of N-acylglycines will continue to enhance their clinical utility in drug development and personalized medicine.

References

- 1. Organic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Screening for fatty acid beta oxidation disorders. Acylglycine analysis by electron impact ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Endogenous N-(1-Oxopentadecyl)glycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-Oxopentadecyl)glycine, also known as N-pentadecanoyl-glycine, is an endogenous N-acyl amino acid (NAA) consisting of the odd-chain fatty acid pentadecanoic acid (C15:0) linked to the amino acid glycine (B1666218). While the broader class of NAAs is gaining recognition as bioactive lipid signaling molecules, specific information regarding the endogenous levels, biological functions, and signaling pathways of N-(1-Oxopentadecyl)glycine remains limited in current scientific literature. This technical guide provides a comprehensive overview of the current understanding of N-acyl glycines, with a specific focus on extrapolating this knowledge to N-(1-Oxopentadecyl)glycine. It includes detailed experimental protocols for its quantification, hypothesized signaling pathways based on related molecules, and a discussion of its potential physiological significance. This document aims to serve as a foundational resource to stimulate and guide future research into this understudied endogenous metabolite.

Introduction to N-Acyl Amino Acids (NAAs)

N-acyl amino acids are a class of endogenous lipid molecules characterized by a fatty acid linked to an amino acid via an amide bond.[1][2] These molecules are structurally related to the well-characterized endocannabinoids and are increasingly implicated in a variety of physiological processes, including pain, inflammation, and energy metabolism.[3][4] The diversity of this class of molecules, arising from the combination of various fatty acids and amino acids, suggests a wide range of biological activities and potential therapeutic applications.[5][6]

Endogenous Levels of N-(1-Oxopentadecyl)glycine

A thorough review of the current scientific literature reveals a significant data gap regarding the endogenous levels of N-(1-Oxopentadecyl)glycine in human or animal tissues and fluids. While methods for the quantification of other N-acyl glycines are well-established, specific quantitative data for N-pentadecanoyl-glycine is not yet available. The table below is provided as a template for researchers to populate as data becomes available.

Table 1: Endogenous Levels of N-(1-Oxopentadecyl)glycine (Hypothetical Data)

| Biological Matrix | Species | Condition | Concentration Range (nM) | Method of Quantification | Reference |

| Human Plasma | Human | Healthy | Data Not Available | LC-MS/MS | N/A |

| Rodent Brain | Rat | Healthy | Data Not Available | LC-MS/MS | N/A |

| Adipose Tissue | Mouse | Obese | Data Not Available | LC-MS/MS | N/A |

Experimental Protocols

The quantification of N-(1-Oxopentadecyl)glycine in biological matrices can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[7] The following protocol is a generalized method adapted from established procedures for other N-acyl glycines and should be optimized and validated for N-(1-Oxopentadecyl)glycine.

Quantification of N-(1-Oxopentadecyl)glycine by LC-MS/MS

Objective: To quantify the concentration of N-(1-Oxopentadecyl)glycine in biological samples (e.g., plasma, tissue homogenate).

Materials:

-

Biological sample (plasma, tissue homogenate)

-

N-(1-Oxopentadecyl)glycine analytical standard

-

Stable isotope-labeled internal standard (e.g., N-pentadecanoyl-d3-glycine)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma or tissue homogenate, add 10 µL of the internal standard solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

-

Solid Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with 1 mL of 10% methanol in water.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure separation from other lipids.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

N-(1-Oxopentadecyl)glycine: Precursor ion (M+H)+ or (M-H)- to be determined, with subsequent fragmentation to product ions (e.g., the glycine fragment).

-

Internal Standard: Corresponding precursor and product ions.

-

-

Collision Energy and other MS parameters should be optimized for the specific instrument and analyte.

-

-

-

Data Analysis:

-

Quantify the peak area of N-(1-Oxopentadecyl)glycine and the internal standard.

-

Generate a calibration curve using the analytical standard.

-

Calculate the concentration of N-(1-Oxopentadecyl)glycine in the sample based on the peak area ratio to the internal standard and the calibration curve.

-

Workflow for Quantification of N-(1-Oxopentadecyl)glycine

Caption: Experimental workflow for the quantification of N-(1-Oxopentadecyl)glycine.

Potential Signaling Pathways

While the specific receptors for N-(1-Oxopentadecyl)glycine have not been identified, other N-acyl glycines have been shown to interact with G protein-coupled receptors (GPCRs) and ligand-gated ion channels.[4] The most studied of these is N-arachidonoyl glycine (NAGly), which has been proposed to signal through GPR18.[8] Additionally, some N-acyl glycines can modulate the activity of glycine receptors.[9]

Hypothesized GPR18 Signaling Pathway

Based on the signaling of other N-acyl glycines, it is plausible that N-(1-Oxopentadecyl)glycine could act as a ligand for GPR18, an orphan GPCR. Activation of GPR18 is thought to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Downstream effects could include modulation of ion channels and activation of mitogen-activated protein kinase (MAPK) pathways.

Caption: Potential allosteric modulation of the glycine receptor by N-(1-Oxopentadecyl)glycine.

Potential Biological Significance and Future Directions

The parent fatty acid of N-(1-Oxopentadecyl)glycine, pentadecanoic acid (C15:0), is an odd-chain saturated fatty acid that has been associated with various health benefits. T[10][11][12]his suggests that its glycine conjugate may also possess important biological activities. Given the roles of other N-acyl glycines in analgesia, anti-inflammatory processes, and metabolic regulation, future research should focus on:

-

Developing and validating sensitive analytical methods to determine the endogenous levels of N-(1-Oxopentadecyl)glycine in various biological tissues and fluids in both healthy and diseased states.

-

Synthesizing N-(1-Oxopentadecyl)glycine to enable in vitro and in vivo studies of its biological effects.

-

Screening N-(1-Oxopentadecyl)glycine against a panel of receptors , including GPR18, other orphan GPCRs, and glycine receptors, to identify its molecular targets.

-

Investigating the functional consequences of modulating N-(1-Oxopentadecyl)glycine levels in preclinical models of disease, particularly those related to inflammation, pain, and metabolic disorders.

Conclusion

N-(1-Oxopentadecyl)glycine is an understudied endogenous N-acyl amino acid with the potential for significant biological activity. While direct evidence of its endogenous levels and function is currently lacking, the established knowledge of related N-acyl glycines provides a strong foundation for future research. The experimental protocols and hypothesized signaling pathways outlined in this technical guide are intended to serve as a valuable resource for scientists and researchers dedicated to unraveling the physiological roles and therapeutic potential of this intriguing molecule. The elucidation of the biology of N-(1-Oxopentadecyl)glycine will contribute to the growing understanding of the complex and diverse roles of lipid signaling molecules in health and disease.

References

- 1. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational transitions and allosteric modulation in a heteromeric glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NAGly receptor - Wikipedia [en.wikipedia.org]

- 6. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glycine receptor modulators: Topics by Science.gov [science.gov]

- 8. Modulation of glycine receptor single-channel conductance by intracellular phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peerj.com [peerj.com]

- 10. repository.gatech.edu [repository.gatech.edu]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

N-(1-Oxopentadecyl)glycine-d2 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-Oxopentadecyl)glycine-d2 is a deuterated form of N-pentadecanoylglycine, a long-chain N-acylglycine. N-acylglycines are endogenous metabolites involved in fatty acid β-oxidation and amino acid conjugation. The deuterated analog serves as an ideal internal standard for the quantification of N-pentadecanoylglycine and other long-chain N-acylglycines in complex biological matrices using mass spectrometry-based methods.[1][2] Its stable isotope label provides a distinct mass shift, allowing for accurate differentiation from the endogenous, non-labeled analyte and compensating for variations in sample preparation and instrument response.[1][2] This technical guide provides a summary of the typical analytical data and experimental protocols associated with the characterization and use of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₁D₂NO₃ | [3] |

| Molecular Weight | 301.46 g/mol | [3] |

| CAS Number | 3008541-82-7 | [3] |

Analytical Specifications

The following table summarizes the typical analytical specifications for this compound, based on data for analogous deuterated N-acylglycine standards.

| Parameter | Specification | Method |

| Chemical Purity | ≥98% | HPLC, UPLC |

| Isotopic Purity (d2) | ≥98% | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in methanol, acetonitrile (B52724) | Experimental Observation |

Representative Analytical Data

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS/MS is the primary technique for the quantitative analysis of N-acylglycines in biological samples.[4][5][6] A validated LC-MS/MS method using a stable isotope-labeled internal standard like this compound is essential for accurate and precise results.[5]

Expected Performance Characteristics:

| Parameter | Expected Value |

| Linearity (r²) | >0.99 |

| Lower Limit of Quantification (LLOQ) | Low ng/mL to high pg/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (%RSD) | <15% |

Data inferred from typical performance characteristics for quantitative analysis of N-acylglycines in biological matrices.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹³C NMR Chemical Shifts:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (Amide) | ~170 |

| Carbonyl (Carboxyl) | ~175 |

| Methylene (Glycine, α-carbon) | Absent in ¹H, Triplet in ¹³C |

| Methylene (Acyl Chain) | 14 - 40 |

| Methyl (Acyl Chain) | ~14 |

Values are approximate and based on general chemical shift ranges for N-acylglycines.

Experimental Protocols

Quantitative Analysis of N-Acylglycines by LC-MS/MS

This protocol describes a general method for the quantification of N-acylglycines in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation & Extraction):

-

To 50 µL of plasma sample, add 10 µL of the internal standard working solution (this compound in methanol).

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.[5]

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[5]

2. Chromatographic Conditions:

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.[4]

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

-

Mobile Phase A: 0.1% formic acid in water.[1]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

-

Gradient: A linear gradient appropriate for the separation of long-chain N-acylglycines (e.g., 30% to 95% B over 10 minutes).[1]

-

Flow Rate: 0.3 mL/min.[1]

-

Injection Volume: 5 µL.[1]

3. Mass Spectrometry Conditions:

-

Mass Spectrometer: Tandem mass spectrometer.[4]

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).[5]

-

MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the internal standard (this compound) must be optimized.

NMR Sample Preparation and Analysis

This protocol outlines the basic steps for preparing a sample of this compound for NMR analysis.

1. Sample Preparation:

-

Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., Methanol-d4, Chloroform-d).

-

Transfer the solution to an NMR tube.

2. NMR Analysis:

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

-

Process the spectra to identify chemical shifts and coupling constants.

Signaling Pathways and Workflows

The following diagrams illustrate a typical experimental workflow for the quantification of N-acylglycines and the general metabolic pathway involving these molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. cenmed.com [cenmed.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detection of acylglycines in urine by 1H and 13C NMR for the diagnosis of inborn metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Commercial Sourcing and Application of Deuterated N-Acylglycines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial suppliers of deuterated N-acylglycines, their applications as internal standards in mass spectrometry-based quantification, and detailed experimental considerations. The use of stable isotope-labeled internal standards, such as deuterated N-acylglycines, is critical for achieving high accuracy and precision in quantitative bioanalysis.

Commercial Suppliers of Deuterated N-Acylglycines

Key commercial suppliers in this space include:

-

Cambridge Isotope Laboratories, Inc. (CIL): A world leader in the production of stable isotopes and stable isotope-labeled compounds, CIL offers a vast portfolio of deuterated building blocks and reagents suitable for the custom synthesis of N-acylglycines.[1][2] They also provide custom synthesis services.

-

MilliporeSigma (formerly Sigma-Aldrich): This supplier offers a wide array of deuterated compounds, including deuterated amino acids like glycine (B1666218), which are essential precursors for synthesizing deuterated N-acylglycines.[3] Their custom synthesis services can be leveraged for specific N-acylglycine targets.

-

Entegris (formerly IsoSciences): With the acquisition of IsoSciences, Entegris has established itself as a key manufacturer and supplier of stable isotope-labeled compounds.[4][5] They have a strong focus on custom synthesis for research and diagnostic applications.[6]

-

Revvity: Revvity provides custom stable isotope labeling services, offering another avenue for obtaining specific deuterated N-acylglycines tailored to individual research requirements.

The availability of specific deuterated N-acylglycines is largely dependent on the complexity of the molecule and the commercial availability of the corresponding deuterated fatty acid and glycine precursors.

Table 1: Representative Deuterated N-Acylglycines Available via Custom Synthesis

The following table provides a representative list of deuterated N-acylglycines that can likely be obtained through custom synthesis from the suppliers mentioned above. The exact specifications will need to be discussed with the chosen supplier.

| Deuterated N-Acylglycine | Potential Deuteration Position(s) | Isotopic Purity (Typical) | Chemical Purity (Typical) |

| N-Acetylglycine-d3 | Acetyl group (CD3) | >98 atom % D | >98% |

| N-Propionylglycine-d5 | Propionyl group (C2D5) | >98 atom % D | >98% |

| N-Butyrylglycine-d7 | Butyryl group (C3D7) | >98 atom % D | >98% |

| N-Isovalerylglycine-d9 | Isovaleryl group (C4D9) | >98 atom % D | >98% |

| N-Hexanoylglycine-d11 | Hexanoyl group (C5D11) | >98 atom % D | >98% |

| N-Octanoylglycine-d15 | Octanoyl group (C7D15) | >98 atom % D | >98% |

| N-Decanoylglycine-d19 | Decanoyl group (C9D19) | >98 atom % D | >98% |

| N-Lauroylglycine-d23 | Lauroyl group (C11D23) | >98 atom % D | >98% |

| N-Myristoylglycine-d27 | Myristoyl group (C13D27) | >98 atom % D | >98% |

| N-Palmitoylglycine-d31 | Palmitoyl group (C15D31) | >98 atom % D | >98% |

| N-Stearoylglycine-d35 | Stearoyl group (C17D35) | >98 atom % D | >98% |

| N-Oleoylglycine-dx | Various positions on the oleoyl (B10858665) chain | >98 atom % D | >98% |

| Glycine-d2, N-Acyl | Glycine backbone (-N(H)CD2COOH) | >98 atom % D | >98% |

Experimental Protocol: Quantification of N-Acylglycines in Biological Matrices using LC-MS/MS and Deuterated Internal Standards

This section outlines a general workflow for the quantitative analysis of N-acylglycines in biological samples, such as urine or plasma, using a deuterated N-acylglycine as an internal standard. This protocol is a composite based on established methodologies in the field.[7][8][9]

1. Sample Preparation

-

Internal Standard Spiking: To each biological sample, add a known concentration of the corresponding deuterated N-acylglycine internal standard. This should be done at the earliest stage of sample preparation to account for analyte loss during extraction.

-

Protein Precipitation (for plasma/serum): Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the sample to precipitate proteins. Vortex and centrifuge to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE) (optional, for increased cleanup): The supernatant from the protein precipitation step can be further purified using a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) to remove interfering matrix components.

-

Evaporation and Reconstitution: Evaporate the solvent from the extracted sample under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is typically used for the separation of N-acylglycines.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid or acetic acid) to improve peak shape and ionization efficiency, is commonly employed.

-

Flow Rate: A flow rate appropriate for the column dimensions is used to ensure optimal separation.

-

Injection Volume: A small volume of the reconstituted sample is injected onto the LC system.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is typically used. The choice of polarity will depend on the specific N-acylglycines being analyzed.

-

Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting a specific precursor ion for the analyte and its deuterated internal standard, and then monitoring a specific product ion for each after fragmentation in the collision cell.

-

The precursor ion is typically the [M+H]+ or [M-H]- ion.

-

The product ions are generated by collision-induced dissociation (CID) and are characteristic of the molecule's structure.

-

-

3. Data Analysis

-

Quantification: The concentration of the endogenous N-acylglycine in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the deuterated internal standard. This ratio is then compared to a calibration curve generated using known concentrations of the non-labeled N-acylglycine standard and a fixed concentration of the deuterated internal standard.

Visualizations

Signaling Pathway and Metabolism

Caption: Simplified overview of N-acylglycine biosynthesis, signaling, and degradation pathways.

Experimental Workflow

Caption: General experimental workflow for the quantification of N-acylglycines.

Logical Relationship of Internal Standard Use

Caption: Logical relationship of using a deuterated internal standard for quantification.

References

- 1. Cambridge Isotope Laboratories, Inc. â Stable Isotopes [isotope.com]

- 2. otsuka.co.jp [otsuka.co.jp]

- 3. 甘氨酸-2,2-d2 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 4. Stable Isotope Labeling Compounds | Life Sciences [lifesciences.entegris.com]

- 5. IsoSciences | Entegris [entegris.com]

- 6. lifesciences.entegris.com [lifesciences.entegris.com]

- 7. Quantitative liquid chromatography coupled with tandem mass spectrometry analysis of urinary acylglycines: application to the diagnosis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-(1-Oxopentadecyl)glycine-d2 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines are a class of endogenous metabolites formed through the conjugation of fatty acids with glycine. They are implicated in various physiological and pathological processes, including inborn errors of metabolism such as fatty acid oxidation disorders and organic acidurias.[1][2] Accurate and precise quantification of these biomarkers in biological matrices is crucial for clinical diagnostics and research. Due to the complexity of biological samples and the potential for analyte loss during sample preparation, the use of a stable isotope-labeled internal standard is essential for reliable quantification by mass spectrometry.

N-(1-Oxopentadecyl)glycine-d2 is a deuterated analog of N-pentadecanoylglycine and serves as an ideal internal standard for its quantification, as well as for other long-chain acylglycines. Its physicochemical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. The mass difference due to the deuterium (B1214612) labels allows for its distinct detection by the mass spectrometer, thereby enabling accurate correction for analytical variability.

Principle

The stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantitative bioanalysis. A known amount of the deuterated internal standard, this compound, is added to the biological sample at the beginning of the sample preparation process. The sample is then subjected to extraction and chromatographic separation, followed by detection using tandem mass spectrometry. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery or instrument response.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of long-chain acylglycines using a deuterated internal standard like this compound.

| Parameter | Typical Performance |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.005 - 0.1 µM |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | ± 15% |

| Mean Recovery | 90 - 110% |

| Ion Suppression/Enhancement | Minimal (within ± 10%) |

Experimental Protocols

Below are detailed protocols for the extraction of N-acylglycines from biological matrices and their subsequent analysis by LC-MS/MS using this compound as an internal standard.

Protocol 1: Solid-Phase Extraction (SPE) from Urine

This protocol is suitable for the extraction of acylglycines from urine samples.

Materials:

-

This compound internal standard solution (in methanol)

-

Urine sample

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Mixed-mode or anion exchange SPE cartridges

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To 500 µL of urine, add 10 µL of the this compound internal standard working solution.

-

Vortex the sample for 10 seconds.

-

Acidify the sample by adding 50 µL of 1 M HCl.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the acidified urine sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

Elute the acylglycines with 1 mL of 5% formic acid in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation from Plasma/Serum

This protocol is a simpler and faster method for sample cleanup, suitable for plasma and serum.

Materials:

-

This compound internal standard solution (in methanol)

-

Plasma or serum sample

-

Ice-cold acetonitrile with 0.1% formic acid

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To 100 µL of plasma or serum, add 10 µL of the this compound internal standard working solution.

-

Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

The following are typical starting parameters for the LC-MS/MS analysis of N-acylglycines. Method optimization is recommended for specific instrumentation and analytes.

Liquid Chromatography (LC) System:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS) System:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

N-pentadecanoylglycine: Precursor ion > Product ion (to be determined by infusion and optimization)

-

This compound: Precursor ion > Product ion (to be determined by infusion and optimization)

-

-

Collision Energy: Optimize for each transition

-

Source Temperature: 500°C

-

IonSpray Voltage: -4500 V

Visualizations

Signaling Pathway Context

References

- 1. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of urinary acylglycines by electrospray tandem mass spectrometry in mitochondrial energy metabolism defects and organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for LC-MS/MS Quantification of N-Acylglycines Using a Deuterated Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines are a class of endogenous metabolites formed through the conjugation of an acyl-CoA molecule with glycine (B1666218). In healthy individuals, these compounds are typically present at low concentrations. However, elevated levels of specific N-acylglycines in biological fluids such as plasma and urine can serve as important biomarkers for various inborn errors of metabolism, including fatty acid oxidation disorders and organic acidemias.[1] Accurate and precise quantification of N-acylglycines is therefore crucial for disease diagnosis, monitoring, and in the development of therapeutic interventions.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of N-acylglycines due to its high sensitivity, specificity, and throughput.[1] This application note provides a detailed protocol for the quantification of a panel of N-acylglycines in human plasma and urine using a stable isotope-labeled deuterated internal standard, n-Octanoylglycine-2,2-d2, to correct for matrix effects and procedural variability.[1]

Metabolic Pathway of N-Acylglycine Biosynthesis

The primary route of N-acylglycine biosynthesis involves the enzymatic conjugation of a fatty acyl-CoA with glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT). An alternative pathway involves the oxidation of N-acylethanolamines.

References

sample preparation for N-acylglycine profiling in urine

Introduction

N-acylglycines (NAGs) are a class of metabolites formed from the conjugation of glycine (B1666218) with acyl-CoA esters.[1] In healthy individuals, they are typically present at low concentrations; however, their levels can be significantly elevated in individuals with certain inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidemias.[1][2] Consequently, the accurate and robust quantification of N-acylglycines in urine is a critical tool for the diagnosis and monitoring of these metabolic conditions.[1] This application note provides detailed protocols for the sample preparation of urine for N-acylglycine profiling, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][3]

The use of stable isotope-labeled internal standards is crucial for correcting matrix effects and variations during sample processing and instrumental analysis, ensuring high accuracy and precision.[1] This document outlines three common sample preparation methods: a simple "dilute-and-shoot" approach, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).

Experimental Workflow

The general workflow for the analysis of N-acylglycines in urine involves sample collection, preparation, and subsequent analysis by LC-MS/MS or GC-MS. The sample preparation step is critical for removing interferences and concentrating the analytes of interest.

Caption: General experimental workflow for urinary N-acylglycine profiling.

Quantitative Data Summary

The choice of sample preparation method can impact key analytical parameters such as recovery, linearity, and sensitivity. The following table summarizes typical performance data for different N-acylglycine analysis methods.

| Analyte | Method | Recovery (%) | Linearity (r²) | LLOQ (µM) | Reference |

| Various N-Acylglycines | LC-MS/MS with SPE and derivatization | 90.2 - 109.3 | > 0.99 | Not Specified | [4] |

| N-Propionylglycine | LC-MS/MS (Dilute-and-Shoot) | Not Specified | > 0.99 | 0.1 | [1] |

| N-Butyrylglycine | LC-MS/MS (Dilute-and-Shoot) | Not Specified | > 0.99 | 0.1 | [1] |

| N-Isovalerylglycine | LC-MS/MS (Dilute-and-Shoot) | Not Specified | > 0.99 | 0.1 | [1] |

| N-Hexanoylglycine | LC-MS/MS (Dilute-and-Shoot) | Not Specified | > 0.99 | 0.1 | [1] |

| N-Octanoylglycine | LC-MS/MS (Dilute-and-Shoot) | Not Specified | > 0.99 | 0.1 | [1] |

| Various Organic Acids | GC-MS with SPE | 90 - 100 (for many compounds) | Not Specified | < 5 nmole | [5] |

Experimental Protocols

Herein are detailed protocols for the three common sample preparation methods for urinary N-acylglycine analysis.

Protocol 1: "Dilute-and-Shoot" Method

This method is rapid and straightforward, making it suitable for high-throughput screening.[1]

Materials:

-

Urine sample

-

Internal standard working solution (e.g., n-Octanoylglycine-2,2-d2 in 50% methanol/water)[1]

-

Microcentrifuge tubes

-

Autosampler vials

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw frozen urine samples at room temperature.

-

Vortex the sample for 10 seconds to ensure homogeneity.

-

Centrifuge the urine sample at 4000 x g for 5 minutes to pellet any particulate matter.[1]

-

In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution.[1]

-

Vortex the mixture for 10 seconds.

-

Transfer the final solution to an autosampler vial for LC-MS/MS analysis.[1]

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner sample extract compared to the "dilute-and-shoot" method by removing interfering matrix components, which can improve assay sensitivity and robustness.[6][7] Anion exchange SPE cartridges are commonly used for the extraction of acidic metabolites like N-acylglycines.[6]

Materials:

-

Urine sample

-

Internal standard

-

Anion exchange SPE cartridge (e.g., Sep-Pak Vac RC, Accell Plus QMA)[5]

-

Methanol (for conditioning)

-

Water (for conditioning and washing)

-

Elution solvent (e.g., acidic methanol)

-

Collection tubes

-

SPE manifold

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent (compatible with LC mobile phase)

Procedure:

-

Sample Pre-treatment:

-

Thaw urine sample and centrifuge to remove particulates.

-

Add the internal standard to a known volume of urine supernatant.

-

The sample may be diluted with a buffer to adjust the pH for optimal binding to the SPE sorbent.[8]

-

-

SPE Cartridge Conditioning:

-

Condition the anion exchange SPE cartridge by passing a suitable organic solvent (e.g., methanol) followed by water. Do not allow the sorbent to dry out.[8]

-

-

Sample Loading:

-

Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with water or a weak buffer to remove unretained matrix components.

-

-

Elution:

-

Elute the N-acylglycines from the cartridge using an appropriate elution solvent, such as acidic methanol.[8]

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a specific volume of a solvent compatible with the LC-MS/MS system.

-

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE is another effective technique for cleaning up urine samples and concentrating the analytes of interest.

Materials:

-

Urine sample

-

Internal standard

-

Extraction solvent (e.g., dichloromethane, ethyl acetate)

-

Acid (e.g., sulfuric acid) to adjust pH[9]

-

Glass test tubes with screw caps

-

Vortex mixer

-

Centrifuge

-

Pipettes

-

Evaporation system

-

Reconstitution solvent

Procedure:

-

Sample Pre-treatment:

-

To a glass test tube, add a specific volume of urine (e.g., 2 mL).

-

Add the internal standard.

-

Acidify the urine sample by adding an acid (e.g., 2 mL of 1 M sulfuric acid) to a pH where the N-acylglycines are in their non-ionized form, which enhances their extraction into an organic solvent.[9]

-

-

Extraction:

-

Add a water-immiscible organic solvent (e.g., dichloromethane).

-

Vortex the mixture vigorously for an extended period to ensure efficient partitioning of the analytes into the organic phase.

-

-

Phase Separation:

-

Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

-

-

Collection and Evaporation:

-

Carefully transfer the organic layer containing the N-acylglycines to a clean tube.

-

Evaporate the organic solvent to dryness.

-

-

Reconstitution:

-

Reconstitute the residue in a known volume of a suitable solvent for LC-MS/MS analysis.

-

Signaling Pathway

The formation of N-acylglycines is a detoxification pathway that conjugates acyl-CoAs, which can be toxic at high concentrations, with glycine.

Caption: Biosynthesis and excretion pathway of N-acylglycines.

Conclusion

The selection of an appropriate sample preparation method for urinary N-acylglycine profiling depends on the specific requirements of the study, including the desired level of sensitivity, throughput, and the available instrumentation. The "dilute-and-shoot" method offers speed and simplicity, while SPE and LLE provide cleaner extracts, potentially leading to improved analytical performance. The protocols provided in this application note serve as a guide for researchers and clinicians in the field of metabolic disease research and diagnostics.

References

- 1. benchchem.com [benchchem.com]

- 2. Acylglycines, Quantitative, Urine | MLabs [mlabs.umich.edu]

- 3. Quantitative liquid chromatography coupled with tandem mass spectrometry analysis of urinary acylglycines: application to the diagnosis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A method for comprehensive analysis of urinary acylglycines by using ultra-performance liquid chromatography quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

Quantitative Analysis of Long-Chain Fatty Acyl Glycines Using LC-MS/MS: An Application Guide

Introduction

Long-chain fatty acyl glycines (L-FAGs) are a class of endogenous lipid signaling molecules involved in various physiological processes. Their accurate quantification in biological matrices is crucial for understanding their role in health and disease, and for the development of novel therapeutics. This document provides detailed application notes and protocols for the development of a robust quantitative assay for L-FAGs using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2]

Biological Significance and Signaling Pathways

L-FAGs are synthesized through two primary pathways. The first involves the direct conjugation of a long-chain fatty acid with glycine (B1666218), a reaction catalyzed by glycine N-acyltransferase. The second pathway involves the oxidative metabolism of N-acylethanolamines. These lipids are implicated in various signaling cascades, making their precise measurement a key aspect of lipidomic research.

References

Application Note: Preparation of N-(1-Oxopentadecyl)glycine-d2 Solution for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-Oxopentadecyl)glycine-d2 is a deuterated N-acylglycine, a class of lipid metabolites that are gaining increasing attention as potential biomarkers in various physiological and pathological processes. N-acylglycines are formed by the conjugation of a fatty acid with glycine (B1666218). The use of stable isotope-labeled internal standards, such as this compound, is crucial for accurate and precise quantification of their endogenous, non-labeled counterparts in complex biological matrices by mass spectrometry (MS).[1] The principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known amount of a stable isotope-labeled standard to a sample.[2] This standard, being chemically identical to the analyte of interest, experiences the same variations during sample preparation and analysis, thus enabling reliable correction for matrix effects and analyte loss.[2][3] This application note provides a detailed protocol for the preparation of this compound solutions for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) workflows.

Physicochemical Properties and Solubility

Table 1: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Methanol (B129727) | High | The polar glycine head group and the nonpolar acyl chain are both solvated. |

| Ethanol | High | Similar to methanol, provides a good balance of polarity. |

| Chloroform | High | The long nonpolar acyl chain favors solubility in this nonpolar solvent. |

| Acetonitrile | Moderate | Commonly used in reversed-phase chromatography, but may have lower solubility for very long-chain lipids compared to alcohols. |

| Dimethyl sulfoxide (B87167) (DMSO) | High | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |

| Water | Very Low | The long hydrophobic pentadecyl chain significantly limits aqueous solubility. |

| Chloroform:Methanol (2:1, v/v) | Very High | A standard solvent mixture for lipid extraction and solubilization, effectively solvating both polar and nonpolar moieties.[5] |

Experimental Protocols

This section details the procedures for preparing stock and working solutions of this compound for use as an internal standard in mass spectrometry-based assays.

Materials and Reagents

-

This compound (solid)

-

Methanol (LC-MS grade)

-

Chloroform (HPLC grade)

-

Isopropanol (B130326) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Amber glass vials with PTFE-lined caps

Safety Precautions

-

Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used for detailed safety information. In the absence of a specific SDS, treat the compound with the same precautions as other long-chain fatty acid derivatives.

Preparation of Stock Solution (1 mg/mL)

-

Weighing: Accurately weigh approximately 1 mg of this compound using a calibrated analytical balance.

-

Dissolution: Transfer the weighed solid to a 1 mL volumetric flask. Add approximately 0.5 mL of a 2:1 (v/v) chloroform:methanol solution and vortex until the solid is completely dissolved.

-

Volume Adjustment: Bring the solution to the final volume of 1 mL with the 2:1 chloroform:methanol mixture.

-

Storage: Transfer the stock solution to an amber glass vial, seal tightly with a PTFE-lined cap, and store at -20°C or lower for long-term stability.

Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution to the desired concentration using a suitable solvent, typically the mobile phase or a solvent compatible with the initial chromatographic conditions. The final concentration of the internal standard in the analytical sample should be optimized to provide a strong and reproducible signal in the mass spectrometer.

Example: Preparation of a 10 µg/mL Working Solution

-

Allow the 1 mg/mL stock solution to equilibrate to room temperature.

-

Pipette 10 µL of the stock solution into a 1 mL volumetric flask.

-

Bring the solution to the final volume with a suitable solvent, such as methanol or a mixture of methanol and isopropanol (1:1, v/v).

-

This working solution can be further diluted to prepare calibration standards and quality control samples.

Table 2: Example Dilution Scheme for Working Solutions

| Target Concentration (µg/mL) | Volume of Stock (1 mg/mL) | Final Volume (mL) | Dilution Solvent |

| 100 | 100 µL | 1 | Methanol |

| 10 | 10 µL | 1 | Methanol |

| 1 | 10 µL of 100 µg/mL solution | 1 | Methanol |

| 0.1 | 10 µL of 10 µg/mL solution | 1 | Methanol |

Application in Mass Spectrometry

The prepared this compound working solution is added to all samples, including calibration standards, quality controls, and unknown biological samples, at a fixed concentration prior to sample extraction and analysis. The ratio of the peak area of the endogenous N-(1-Oxopentadecyl)glycine to the peak area of the deuterated internal standard is then used for quantification.

Visualizations

Caption: Experimental workflow for the preparation and use of this compound internal standard.

Caption: Biosynthesis of N-(1-Oxopentadecyl)glycine.

References

- 1. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

Application of Stable Isotope Dilution for Lipidomics: A Guide for Researchers

For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification of lipids is paramount. Stable Isotope Dilution (SID) coupled with mass spectrometry (MS) has emerged as the gold standard for quantitative lipidomics, offering unparalleled precision and accuracy. This document provides detailed application notes and protocols for implementing SID-based lipidomics workflows.

Stable isotope-labeled lipids are ideal internal standards because they share nearly identical physicochemical properties with their endogenous counterparts, allowing them to co-elute during chromatography and experience similar ionization efficiencies in the mass spectrometer.[1] This co-analysis effectively corrects for variations that can occur during sample preparation, extraction, and instrumental analysis, leading to highly reliable quantitative data.[2][3][4]

Core Advantages of Stable Isotope Dilution in Lipidomics:

-